3-(4-Ethoxyphenyl)-6-((2-methylbenzyl)thio)pyridazine is a chemical compound classified within the pyridazine family, which consists of heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. This compound features an ethoxyphenyl group at position 3 and a (2-methylbenzyl)thio group at position 6, contributing to its unique chemical properties and potential biological activities.
The synthesis of 3-(4-Ethoxyphenyl)-6-((2-methylbenzyl)thio)pyridazine typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, pH, and time to ensure high yield and purity of the final product. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically employed to confirm the structure and composition of the synthesized compound.
The molecular structure of 3-(4-Ethoxyphenyl)-6-((2-methylbenzyl)thio)pyridazine can be represented as follows:
The structure features a pyridazine ring substituted at positions 3 and 6 with an ethoxyphenyl group and a (2-methylbenzyl)thio group, respectively.
The compound's structural integrity can be analyzed using various spectroscopic methods:
3-(4-Ethoxyphenyl)-6-((2-methylbenzyl)thio)pyridazine can undergo various chemical reactions typical for compounds containing heterocyclic rings and thio groups:
Each reaction pathway requires specific reagents and conditions to optimize yield and selectivity. Reaction kinetics may also be influenced by substituent effects on the aromatic rings.
The mechanism of action for compounds like 3-(4-Ethoxyphenyl)-6-((2-methylbenzyl)thio)pyridazine often involves interaction with biological targets such as enzymes or receptors.
Further studies are required to elucidate specific pathways affected by this compound, including potential effects on cellular signaling or metabolic processes.
Characterization through techniques such as Differential Scanning Calorimetry (DSC) can provide insights into thermal stability, while solubility tests in different solvents can guide formulation strategies.
3-(4-Ethoxyphenyl)-6-((2-methylbenzyl)thio)pyridazine has potential applications in various scientific fields:
Pyridazine heterocycles represent an emerging privileged scaffold in contemporary drug discovery, distinguished by unique physicochemical properties that enable targeted molecular interactions. Characterized by a six-membered ring containing two adjacent nitrogen atoms, pyridazine derivatives exhibit a high dipole moment (μ = 4.22) that facilitates π-π stacking interactions with biological targets, moderate alkalinity (pKa ≈ 2.3), and dual hydrogen-bonding capacity critical for target engagement [4]. These attributes contribute to enhanced aqueous solubility compared to phenyl bioisosteres, as evidenced by reduced cLogP values (typically -0.5 to 0.5), while maintaining membrane permeability essential for central nervous system (CNS) penetration [4]. The structural versatility of pyridazine allows extensive functionalization at C-3 and C-6 positions, enabling rational optimization of pharmacokinetic and pharmacodynamic properties. Recent FDA approvals of pyridazine-containing therapeutics like deucravacitinib (TYK2 inhibitor) and relugolix (GnRH antagonist) validate the scaffold's therapeutic relevance and have stimulated intensified research into novel derivatives [4]. Within this chemical landscape, 3-(4-ethoxyphenyl)-6-((2-methylbenzyl)thio)pyridazine emerges as a structurally optimized candidate targeting neuroinflammatory pathways, incorporating strategically designed substituents to enhance target specificity and blood-brain barrier permeability.
Pyridazine-based compounds exhibit distinctive molecular recognition properties that underpin their utility in drug design:
Dipole-Enhanced Target Engagement: The high dipole moment enables strong interactions with enzymatic binding pockets through dipole-dipole forces and π-stacking with aromatic residues, particularly in kinase ATP-binding sites. This property enhances binding affinity and selectivity versus structurally related azines like pyrimidine (μ = 2.33) or pyridine (μ = 2.22) [4]. Computational analyses reveal pyridazine's superior electrostatic complementarity with polar kinase domains compared to carbon-based bioisosteres .
Metabolic Stability: The electron-deficient ring system demonstrates reduced susceptibility to cytochrome P450-mediated oxidation compared to phenyl analogues, potentially mitigating first-pass metabolism issues. Studies indicate pyridazine derivatives exhibit 30-50% lower CYP3A4 inhibition than pyridine-containing counterparts, suggesting favorable metabolic profiles [4].
Tunable Physicochemistry: Strategic substitution modulates drug-like properties:
Table 1: Comparative Physicochemical Properties of Azine Rings in Drug Design
Heterocycle | Dipole Moment (D) | cLogP (Unsubstituted) | Hydrogen Bond Acceptors | Representative FDA-Approved Drugs |
---|---|---|---|---|
Pyridazine | 4.22 | -0.51 | 2 | Relugolix, Deucravacitinib |
Pyridine | 2.22 | 0.84 | 1 | 54 drugs (2014-2023) |
Pyrimidine | 2.33 | 0.26 | 2 | Olaparib, Azacitidine |
Pyrazine | 0.0 | 0.26 | 2 | Varenicline, Pyrazinamide |
The scaffold's versatility is evidenced by diverse clinical applications: kinase inhibitors (tepotinib), PARP inhibitors (olaparib), and CNS agents (minaprine), demonstrating therapeutic adaptability across mechanistic classes [4]. Recent drug approvals (2019-2023) contain pyridazine cores at higher frequencies (12% annual increase), reflecting growing pharmaceutical interest .
The strategic functionalization at C-3 and C-6 positions of the pyridazine core in 3-(4-ethoxyphenyl)-6-((2-methylbenzyl)thio)pyridazine confers specific biomolecular recognition properties:
Ethoxy moiety improves metabolic stability versus smaller alkoxy groups by sterically hindering O-dealkylation pathways, potentially increasing plasma half-life [4]
2-Methylbenzylthio at C-6:
Table 2: Binding Parameters of Pyridazine Substituent Motifs in Biological Systems
Substituent | Optimal cLogP Range | Key Molecular Interactions | Target Engagement Potential | Structural Analogs in Clinical Agents |
---|---|---|---|---|
4-Ethoxyphenyl | 2.8-3.5 | π-π stacking, H-bond acceptor | High (Kd < 100nM) | Tepotinib (C-3 substituent) |
Benzylthio | 3.0-4.2 | Van der Waals, S-π orbital | Moderate-High | 6-((3-Methylbenzyl)thio)pyridazine [7] |
2-Methylbenzyl | 3.5-4.5 | Steric complementarity | Enhanced selectivity | None (novel in current scaffold) |
Molecular modeling indicates the ortho-methyl group induces a 35° dihedral angle between the benzyl ring and thioether plane, potentially enabling unique van der Waals interactions with allosteric kinase pockets. This conformation may enhance selectivity for neuroinflammatory targets over structurally similar off-target kinases [7]. The combined substituent strategy exemplifies scaffold hybridization principles, merging the target engagement capacity of kinase inhibitor motifs with neurotherapeutic-optimized physicochemical properties.
Pyridazine derivatives demonstrate intrinsic affinity for enzymatic targets implicated in neuroinflammation and neurodegeneration:
Glycogen synthase kinase-3β (GSK-3β): Hyperactivity linked to tau hyperphosphorylation in Alzheimer's pathology
Epigenetic Regulation: Structural analogs demonstrate histone deacetylase (HDAC) inhibition (HDAC6 IC50 = 120nM), potentially addressing aberrant gene expression in neurodegenerative conditions . The 4-ethoxyphenyl moiety may intercalate within HDAC catalytic tunnels through π-cation interactions with zinc ions.
Oxidative Stress Response: Thioether-containing derivatives exhibit glutathione peroxidase-like activity, potentially mitigating oxidative damage in neuronal cells. The benzylthio group demonstrates radical scavenging capacity (EC50 = 18μM in ORAC assays) [7].
Table 3: Neurological Targets of Pyridazine-Based Therapeutics
Target Class | Specific Targets | Neuropathological Role | Clinical Validation |
---|---|---|---|
Kinases | TYK2, JNK1-3, GSK-3β | Microglial activation, Tau phosphorylation, Neuronal apoptosis | Deucravacitinib (TYK2) in Phase II for MS |
Epigenetic Modulators | HDAC6, DNMT3A, BRD7/9 | Neuroinflammation, Protein aggregation, Synaptic dysfunction | Panobinostat (HDACi) for neurodegenerative conditions |
Redox Enzymes | Glutathione peroxidase, Catalase mimics | Oxidative stress mitigation, Neuroprotection | No direct approvals (preclinical focus) |
The compound's moderate lipophilicity (predicted cLogP = 3.8) and topological polar surface area (≈65Ų) align with blood-brain barrier permeability requirements for CNS therapeutics. Molecular dynamics simulations indicate >90% blood-brain barrier penetrance potential, superior to related pyridazinones (45-60%) [4]. This permeability profile, combined with target polypharmacology, positions 3-(4-ethoxyphenyl)-6-((2-methylbenzyl)thio)pyridazine as a promising candidate for modulating complex neuroinflammatory cascades through multi-target engagement.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7